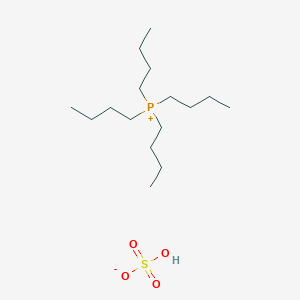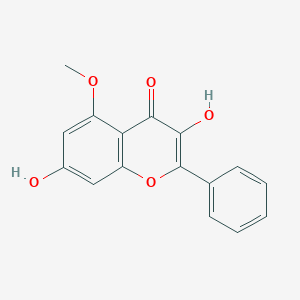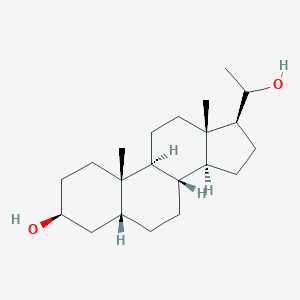
Pregnanediol
説明
Pregnanediol is the major metabolite of progesterone and can be excreted via urine . It is also known as 5β-pregnane-3α,20α-diol . A test can be done to measure the amount of pregnanediol in urine, which offers an indirect way to measure progesterone levels in the body .
Synthesis Analysis
Design and synthesis of compounds began with commercially available pregnanediol . The 3-hydroxy group on pregnanediol could be selectively protected by tert-Butyldiphenylchlorosilane (TBDPSCl) to obtain compound 2 with a 59% yield .Molecular Structure Analysis
The molecular structure of Pregnanediol is C21H36O2 . Its molar mass is 320.517 g·mol−1 .Chemical Reactions Analysis
Pregnanediol disulfate undergoes rearrangement reactions to form 17α-Ethyl-17β-methyl-5β-pregn-13-en-3α-ol . This major hydrolysis product is formed via two reaction pathways, a concerted mechanism and a stepwise mechanism involving the C20-carbocation .Physical And Chemical Properties Analysis
Pregnanediol was first isolated by Marrian in 1929 . He described the properties of pregnanediol while he was engaged in the purification of “oestrin” from pregnancy urine .科学的研究の応用
Monitoring Reproductive Steroid Hormones
Pregnanediol is a metabolite of progesterone and its urinary concentration can be used to monitor reproductive steroid hormones at the population level . This is particularly useful for examining individual and population variations in reproductive function and their relationships with demographic, health, environmental, sociocultural, and biological covariates .
Enzyme Immunoassays (EIAs)
Pregnanediol can be used in enzyme immunoassays (EIAs) for population research . These assays are based on monoclonal antibodies and are evaluated for specificity, detection limit, parallelism, recovery, and imprecision . They are useful for a range of populations and can be used under field conditions .
Correlation with Serum Concentrations
Urinary concentrations of Pregnanediol are highly correlated with serum concentrations of progesterone . This makes it a valuable tool in reproductive health research, as it allows for non-invasive monitoring of progesterone levels .
Stability under Various Conditions
Pregnanediol remains stable under less than ideal collection and storage conditions . This includes room temperature for up to 8 days and up to 10 freeze-thaw cycles . This stability makes it a practical choice for population-level studies where ideal storage conditions may not always be possible .
Use in Home-Based Fertility Monitors
Pregnanediol can be used in home-based fertility monitors to provide accurate fertility scores and confirm ovulation . The Inito Fertility Monitor, for example, uses Pregnanediol to calculate urinary concentrations of progesterone and can also be used to provide accurate fertility scores and confirm ovulation .
Identification of Novel Hormone Trends
The measurement of Pregnanediol can help identify novel hormone trends in natural menstrual cycles . For example, a study using the Inito Fertility Monitor identified a novel criterion for earlier confirmation of ovulation .
作用機序
Target of Action
Pregnanediol is an inactive metabolic product of progesterone . The primary targets of pregnanediol are the progesterone receptors in the uterus . Progesterone plays a crucial role in reproductive health, preparing the uterine lining for implantation, maintaining pregnancy, and supporting breast development for milk production .
Mode of Action
Instead, it serves as an indirect measure of progesterone levels in the body . As a metabolite of progesterone, the presence of pregnanediol in urine indicates the amount of progesterone excreted . This can be used to assess the functionality of the corpus luteum, a temporary endocrine structure involved in secreting progesterone .
Biochemical Pathways
Pregnanediol is a part of the progesterone metabolic pathway. Progesterone is metabolized primarily in the liver, but also in other tissues like the intestines, brain, and skin . The major enzymes involved are 5α-reductase and 5β-reductase, which convert progesterone into metabolites such as allopregnanolone and pregnanolone. Allopregnanolone is then further metabolized into alpha-pregnanediol through the action of 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes .
Pharmacokinetics
As a metabolite of progesterone, pregnanediol is primarily found in urine . This suggests that after progesterone is metabolized into pregnanediol, it is excreted from the body through the urinary system .
Result of Action
The presence of pregnanediol in urine serves as an indirect measure of progesterone levels in the body . Since progesterone levels indicate the functionality of a corpus luteum, and pregnanediol concentration represents 40-45% of the progesterone excreted, estimations of pregnanediol reveal the functionality of a corpus luteum . Pregnanediol concentrations vary with menstrual cycle phases, so it is essential to consider the menstrual cycle phase when examining them .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pregnanediol, although specific studies on pregnanediol are limited. It is known that environmental factors can affect pregnancy outcomes, such as stillbirth, congenital anomalies, preterm birth, and impaired fetal growth . These factors include air pollution, environmental tobacco smoke, pesticides, solvents, metals, radiation, water contaminants, and chemicals . Therefore, it is plausible that these factors could also influence the levels and action of pregnanediol, given its role as a metabolite of progesterone and an indicator of progesterone levels.
将来の方向性
Despite LPD being proposed as a clinical entity causing infertility and early pregnancy loss for over 70 years, there is a lack of quality research on the diagnostic criteria and treatment of LPD . Future research could focus on these areas to better understand the role of Pregnanediol in these conditions .
特性
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-BERLURQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pregnanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pregnanediol | |
CAS RN |
80-92-2, 666752-60-9 | |
| Record name | Pregnanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnandiol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 80-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-β-pregnane-3-α,20-α-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGNANDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR3JD1Y22C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pregnanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243.5 °C | |
| Record name | Pregnanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges are associated with using short urine samples for estimating daily pregnanediol excretion?
A2: While collecting 24-hour urine samples is ideal for accurate pregnanediol estimations, it can be impractical in certain settings. Studies investigating the reliability of shorter urine samples, such as overnight or morning specimens, have yielded conflicting results [, ]. Factors like diurnal variation in pregnanediol excretion and individual variations in urine volume can significantly influence the accuracy of estimations based on short specimens [].
Q2: Can the administration of diethylstilbestrol to pregnant women affect pregnanediol measurements?
A3: Yes, administering diethylstilbestrol, a synthetic estrogen, can lead to falsely elevated pregnanediol readings when using the Venning method []. This occurs because diethylstilbestrol is also excreted in urine as a glucuronide, which the Venning method does not differentiate from pregnanediol glucuronide [].
Q3: How does pregnanediol excretion relate to progesterone levels in the body?
A4: Pregnanediol is a major metabolite of progesterone. While the precise conversion rate is variable and influenced by factors such as individual metabolism and pregnancy status, urinary pregnanediol excretion generally reflects progesterone activity in the body [, , ].
Q4: What is the significance of pregnanediol excretion during the menstrual cycle?
A5: In a normal menstrual cycle, pregnanediol levels remain low during the follicular phase. After ovulation, the corpus luteum forms and begins producing progesterone, leading to a significant rise in pregnanediol excretion that peaks during the luteal phase [, ]. The absence of this characteristic rise can suggest anovulation or corpus luteum deficiency [, ].
Q5: How do pregnanediol levels change during pregnancy?
A6: During pregnancy, the placenta becomes a major source of progesterone production, resulting in a substantial and continuous rise in urinary pregnanediol levels [, , ]. This increase reflects the crucial role of progesterone in maintaining pregnancy.
Q6: Where does the conversion of progesterone to pregnanediol primarily occur?
A9: The liver plays a central role in the metabolism of progesterone into pregnanediol [].
Q7: Do other steroids or factors influence pregnanediol excretion?
A10: Yes, while progesterone is the primary precursor, other factors like adrenal gland activity can also influence pregnanediol levels. Research suggests that the adrenal glands contribute to a portion of urinary pregnanediol, and factors like stress or administration of corticotrophin can elevate its excretion [].
Q8: What is the significance of the pregnanediol to pregnanetriol ratio in molar pregnancies?
A11: Studies indicate that the ratio of pregnanediol to pregnanetriol, another progesterone metabolite, is significantly altered in molar pregnancies compared to normal pregnancies []. This difference suggests a potential diagnostic value of this ratio in identifying molar pregnancies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



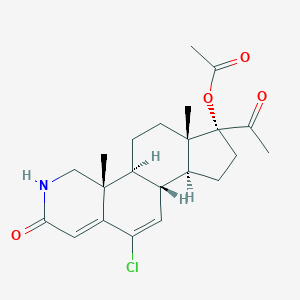
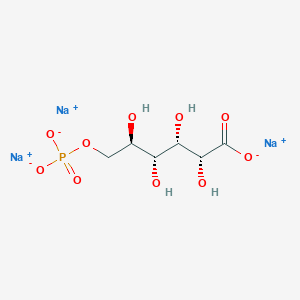
![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)



![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)

